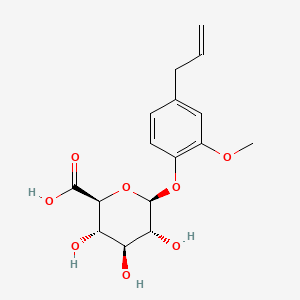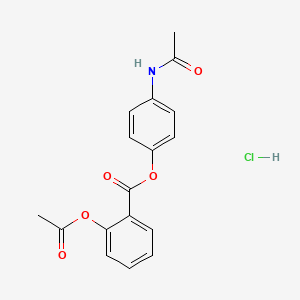
beta-D-Glucopyranosiduronic acid, 2-methoxy-4-(2-propen-1-yl)phenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eugenol-glucuronide is a metabolite of eugenol, a phenolic compound found in clove oil, cinnamon, and other essential oils. Eugenol is known for its diverse medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. The glucuronidation of eugenol, resulting in eugenol-glucuronide, is a detoxification process that occurs in the liver, enhancing the solubility and excretion of eugenol from the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of eugenol-glucuronide typically involves the enzymatic glucuronidation of eugenol. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). The reaction conditions generally include:
Substrate: Eugenol
Enzyme: Uridine 5’-diphospho-glucuronosyltransferase
Cofactor: Uridine diphosphate glucuronic acid (UDPGA)
Buffer: Tris-HCl or phosphate buffer at pH 7.4
Temperature: 37°C
Reaction Time: 1-2 hours
Industrial Production Methods: Industrial production of eugenol-glucuronide can be achieved through biotransformation using microbial cultures or isolated enzymes. The process involves:
Microbial Cultures: Utilizing genetically engineered microorganisms that express UGT enzymes.
Isolated Enzymes: Employing purified UGT enzymes in a controlled bioreactor environment.
Optimization: Parameters such as pH, temperature, and substrate concentration are optimized to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: Eugenol-glucuronide primarily undergoes hydrolysis and conjugation reactions. The major reactions include:
Hydrolysis: Catalyzed by β-glucuronidase, resulting in the release of free eugenol.
Conjugation: Further conjugation with sulfate or other glucuronic acid molecules.
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, pH 5.0-6.0, 37°C.
Conjugation: Sulfotransferase enzymes, 3’-phosphoadenosine-5’-phosphosulfate (PAPS) as a cofactor, pH 7.4, 37°C.
Major Products:
Hydrolysis: Free eugenol and glucuronic acid.
Conjugation: Eugenol sulfate-glucuronide.
Wissenschaftliche Forschungsanwendungen
Eugenol-glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in detoxification and metabolism of phenolic compounds.
Medicine: Explored for its potential therapeutic effects and as a biomarker for eugenol exposure.
Industry: Utilized in the development of drug delivery systems and as a reference standard in analytical chemistry.
Wirkmechanismus
Eugenol-glucuronide exerts its effects primarily through its role in the detoxification and excretion of eugenol. The molecular targets and pathways involved include:
Detoxification: Glucuronidation enhances the solubility of eugenol, facilitating its excretion via urine.
Enzyme Interaction: Interaction with UGT enzymes and β-glucuronidase during its formation and hydrolysis.
Pathways: Involvement in phase II metabolism pathways, contributing to the overall detoxification process.
Vergleich Mit ähnlichen Verbindungen
Eugenol-glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as:
- Vanillin-glucuronide
- Isoeugenol-glucuronide
- Ferulic acid-glucuronide
Uniqueness:
- Source: Derived specifically from eugenol, a compound with unique medicinal properties.
- Applications: Widely studied for its role in detoxification and potential therapeutic effects.
- Metabolism: Exhibits distinct metabolic pathways compared to other phenolic glucuronides.
Conclusion
Eugenol-glucuronide is a significant metabolite with diverse applications in scientific research, medicine, and industry. Its synthesis, reactions, and mechanisms of action provide valuable insights into the detoxification processes of phenolic compounds. The comparison with similar compounds highlights its unique properties and potential for further exploration in various fields.
Eigenschaften
CAS-Nummer |
95480-61-8 |
|---|---|
Molekularformel |
C16H20O8 |
Molekulargewicht |
340.32 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O8/c1-3-4-8-5-6-9(10(7-8)22-2)23-16-13(19)11(17)12(18)14(24-16)15(20)21/h3,5-7,11-14,16-19H,1,4H2,2H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |
InChI-Schlüssel |
MQXZRKSWEMEXCG-JHZZJYKESA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)






![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)



![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)

![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
